3-(3,5-Dichlorophenyl)propanoic acid
Overview
Description
3-(3,5-Dichlorophenyl)propanoic acid: is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is characterized by the presence of a propanoic acid group attached to a 3,5-dichlorophenyl ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)propanoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 3-(3,5-dichlorophenyl)propanol.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
Chemistry: 3-(3,5-Dichlorophenyl)propanoic acid is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of similar substances.
Medicine: While not a drug itself, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)propanoic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Oxidative Stress Pathways: The compound can induce oxidative stress, leading to cellular damage.
Signal Transduction Pathways: It can affect signal transduction by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
- 3-(3,5-Difluorophenyl)propanoic acid
- 3-(3,5-Dibromophenyl)propanoic acid
- 3-(3,5-Dimethylphenyl)propanoic acid
Comparison: 3-(3,5-Dichlorophenyl)propanoic acid is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties. Compared to its fluorinated, brominated, or methylated analogs, the dichlorinated compound exhibits different reactivity and biological activity. The chlorine atoms enhance its lipophilicity and influence its interaction with biological targets.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQICJNXGCGRFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356061 | |
Record name | 3-(3,5-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95333-95-2 | |
Record name | 3-(3,5-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-Dichlorophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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